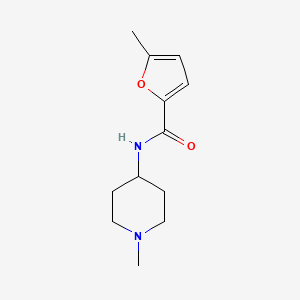![molecular formula C19H28ClNO5 B4940831 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate is a chemical compound that has been widely used in scientific research due to its unique properties. It is an organic compound that belongs to the class of piperidine derivatives. The compound is also known as CP-55940 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. The compound acts as a partial agonist of the CB1 and CB2 receptors and has been shown to have a high affinity for these receptors. The activation of the CB1 and CB2 receptors leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate has been shown to have a number of biochemical and physiological effects. The compound has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. The compound has also been shown to have anti-convulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, the compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of the compound is its potential for abuse due to its psychoactive effects. Therefore, caution should be taken when handling the compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate. One direction is the study of the compound's potential for the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy. Another direction is the study of the compound's potential for the treatment of pain and inflammation. Additionally, further research is needed to determine the long-term effects of the compound on the endocannabinoid system and its potential for abuse.
Synthesemethoden
The synthesis of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate involves the reaction of 4-chloro-2-methylphenol with propylene oxide to form 3-(4-chloro-2-methylphenoxy)propanol. The propanol is then reacted with 2-ethylpiperidine to form 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine. The final step involves the formation of the oxalate salt by reacting the piperidine derivative with oxalic acid.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate has been widely used in scientific research due to its potential therapeutic applications. It has been studied for its analgesic, anti-inflammatory, and anti-convulsant properties. The compound has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-3-16-7-4-5-10-19(16)11-6-12-20-17-9-8-15(18)13-14(17)2;3-1(4)2(5)6/h8-9,13,16H,3-7,10-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFHGDFQQFLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCOC2=C(C=C(C=C2)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)

![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4940797.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4940811.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4940819.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B4940850.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4940874.png)